molecular formula C14H14N2 B074644 N,N-Dimethyl-9H-carbazol-3-amine CAS No. 1140-50-7

N,N-Dimethyl-9H-carbazol-3-amine

Cat. No. B074644
CAS RN: 1140-50-7
M. Wt: 210.27 g/mol
InChI Key: WVFCDEWIOQYSID-UHFFFAOYSA-N
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Description

N,N-Dimethyl-9H-carbazol-3-amine is a chemical compound that belongs to the class of carbazole derivatives. It has garnered a lot of attention in the scientific community due to its potential applications in various fields, including organic electronics, optoelectronics, and medicinal chemistry.

Scientific Research Applications

N,N-Dimethyl-9H-carbazol-3-amine has been extensively studied for its potential applications in organic electronics and optoelectronics. It has been used as a building block for the synthesis of various organic semiconductors, which can be used in the fabrication of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. The compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

Mechanism Of Action

The mechanism of action of N,N-Dimethyl-9H-carbazol-3-amine is not fully understood. However, it is believed to interact with various biological targets, including enzymes and receptors, to exert its effects. The compound has been shown to exhibit antioxidant and anti-inflammatory properties, which may be attributed to its ability to scavenge reactive oxygen species and inhibit the production of pro-inflammatory cytokines.

Biochemical And Physiological Effects

N,N-Dimethyl-9H-carbazol-3-amine has been shown to have a range of biochemical and physiological effects. It has been reported to exhibit neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. The compound has also been shown to have anti-cancer properties, with studies demonstrating its ability to induce apoptosis and inhibit tumor growth in vitro and in vivo.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N,N-Dimethyl-9H-carbazol-3-amine in lab experiments is its ease of synthesis and availability. The compound can be synthesized in high yields and purity, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its low solubility in water, which may hinder its use in certain applications.

Future Directions

There are several future directions for the research on N,N-Dimethyl-9H-carbazol-3-amine. One area of interest is the development of new synthetic methods that can improve the yield and purity of the compound. Another area of research is the investigation of the compound's potential as a therapeutic agent for the treatment of various diseases, including neurodegenerative diseases and cancer. Additionally, the compound's potential as a fluorescent probe for the detection of metal ions in biological systems warrants further investigation. Overall, N,N-Dimethyl-9H-carbazol-3-amine has a wide range of potential applications, and further research is needed to fully explore its capabilities.

Synthesis Methods

The synthesis of N,N-Dimethyl-9H-carbazol-3-amine involves the reaction of 9H-carbazole with dimethylamine in the presence of a catalyst such as palladium on carbon. The reaction proceeds through a series of steps, including N-methylation, hydrogenation, and deprotection, to yield the final product. This method has been optimized to achieve high yields and purity of the product.

properties

CAS RN

1140-50-7

Product Name

N,N-Dimethyl-9H-carbazol-3-amine

Molecular Formula

C14H14N2

Molecular Weight

210.27 g/mol

IUPAC Name

N,N-dimethyl-9H-carbazol-3-amine

InChI

InChI=1S/C14H14N2/c1-16(2)10-7-8-14-12(9-10)11-5-3-4-6-13(11)15-14/h3-9,15H,1-2H3

InChI Key

WVFCDEWIOQYSID-UHFFFAOYSA-N

SMILES

CN(C)C1=CC2=C(C=C1)NC3=CC=CC=C32

Canonical SMILES

CN(C)C1=CC2=C(C=C1)NC3=CC=CC=C32

synonyms

N,N-Dimethyl-9H-carbazol-3-amine

Origin of Product

United States

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